4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran
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Overview
Description
4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C22H18O3. It belongs to the class of isobenzofurans, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of substituted benzyl alcohols with phthalic anhydride in the presence of a catalyst . The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antioxidant, antimicrobial, and anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4,6-Dihydroxy-5-methoxy-7-methylphthalide
- 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran
- 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran
Comparison: Compared to these similar compounds, 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl and phenyl groups at specific positions enhances its stability and potential for diverse applications .
Properties
CAS No. |
61051-07-8 |
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Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4,7-dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C22H20O/c1-15-19-13-23-14-20(19)16(2)22(18-11-7-4-8-12-18)21(15)17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
WPOSBCYAIWONMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COCC2=C(C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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